2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
Overview
Description
The compound “2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine” is a derivative of indole, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you’re asking about might not have been extensively studied or documented .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), substituted at the 6-position with a fluorine atom and at the 3-position with a 2-methylpropan-1-amine group .
Scientific Research Applications
Synthesis and Chemical Properties
A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was described, showcasing a method potentially applicable to the synthesis of indolyl-propan-amine derivatives (Lifchits & Charette, 2008). This reaction proceeds at room temperature and preserves enantiomeric purity, highlighting its utility in the enantioselective synthesis of compounds with significant pharmacological interest.
Another study introduced a one-pot aminobenzylation of aldehydes to provide rapid access to amines, further facilitating the synthesis of 2-aryl-substituted indoline derivatives via Buchwald–Hartwig amination (Wang et al., 2018). This method demonstrates a novel approach to generating valuable diarylethylamine compounds.
Structural Analysis and Applications
The creation of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines showcases the application of fluorinated compounds in analytical chemistry (Rodríguez-Escrich et al., 2005). The regioselective ring-opening facilitated by this compound allows for easy identification and quantification of diastereomeric products, underlining its versatility as an analysis reagent.
In the context of drug discovery, the development of an enantioseparation method for novel psychoactive drugs using high-performance liquid chromatography (HPLC) underscores the significance of chiral separation in the pharmaceutical industry (Taschwer et al., 2017). This method enables the separation of psychoactive compound enantiomers under consistent conditions, highlighting the critical role of chiral analysis in drug development.
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZEPVFLQULMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256532 | |
Record name | 6-Fluoro-β,β-dimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219945-17-1 | |
Record name | 6-Fluoro-β,β-dimethyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219945-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-β,β-dimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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